3-Amino-4-methoxybenzoic acid

Description

BenchChem offers high-quality 3-Amino-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

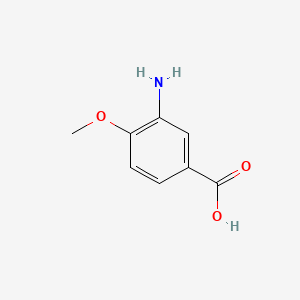

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGAEAYZQQCBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951070 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-26-8, 2840-76-8 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-methoxybenzoic acid CAS number 2840-26-8 properties

An In-depth Technical Guide to 3-Amino-4-methoxybenzoic Acid (CAS 2840-26-8) for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 3-Amino-4-methoxybenzoic acid, a pivotal chemical intermediate for professionals in research, development, and pharmaceutical sciences. Moving beyond basic data, we delve into the causality behind its properties, its strategic applications, and the validated protocols essential for its effective use.

Core Molecular Identity and Physicochemical Profile

3-Amino-4-methoxybenzoic acid (CAS No. 2840-26-8) is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a methoxy group, and a carboxylic acid on a benzene ring, imparts a unique combination of reactivity and functionality. This trifunctional nature is the cornerstone of its versatility as a building block in complex organic synthesis.

Molecular Structure

Caption: 2D structure of 3-Amino-4-methoxybenzoic acid.

Key Physicochemical Properties

The properties summarized below are critical for experimental design, dictating choices for solvents, reaction temperatures, and storage protocols.

| Property | Value | Source(s) |

| CAS Number | 2840-26-8 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1][3] |

| Molecular Weight | 167.16 g/mol | [1][3] |

| Appearance | White to light yellow/gray/brown crystal powder.[3][4] | [3][4][5] |

| Melting Point | 208-210 °C | [3][6][7] |

| Boiling Point | ~295.7 °C (rough estimate) | [3][7] |

| Water Solubility | Soluble | [3][7] |

| Density | ~1.29 g/cm³ (rough estimate) | [3][7] |

| pKa | 4.69 ± 0.10 (Predicted) | [3][7] |

| Storage Conditions | Room temperature, in a dark, dry, and well-ventilated place under an inert atmosphere.[3][5] | [3][5] |

Spectroscopic Signature for Structural Verification

Confirmation of identity and purity is paramount. While raw spectra are database-dependent, the expected spectroscopic characteristics are outlined here for validation purposes.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methoxy (-OCH₃) protons, and broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons, which may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid at the most downfield position.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorptions include N-H stretching for the primary amine, broad O-H stretching for the carboxylic acid, C=O stretching for the carbonyl group, and C-O stretching for the methoxy ether linkage.[2]

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (167.16 g/mol ).[2] Fragmentation patterns can further confirm the structure.

Further spectral data, including NMR, IR, and Mass Spec, can be accessed through public databases like PubChem for comparison.[2][8]

Chemical Reactivity and Synthetic Strategy

The utility of 3-Amino-4-methoxybenzoic acid stems from the distinct reactivity of its three functional groups. This allows for selective and sequential chemical modifications, making it a highly valuable scaffold.

Caption: Key reaction pathways for 3-Amino-4-methoxybenzoic acid.

-

Amino Group (-NH₂): As a nucleophile, the primary amine readily undergoes acylation to form amides. It can also be diazotized with nitrous acid and subsequently used in Sandmeyer-type reactions to introduce a wide range of substituents.

-

Carboxylic Acid (-COOH): This group is central to its use in building larger molecules. It can be converted to esters (esterification) or, more importantly, coupled with amines to form amide bonds. This amide coupling is fundamental to its application in synthesizing drug candidates.[9]

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methoxy groups. The positions ortho and para to these activators are the most reactive sites for substitution.

Applications in Drug Discovery and Industry

The strategic value of this compound is most evident in its application as a key intermediate.[10]

Caption: Major application areas stemming from the core compound.

-

Oncology Research: It is a documented reactant for synthesizing Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[3][11][12] These agents are crucial in oncology for preventing angiogenesis, the formation of new blood vessels that tumors need to grow.[3]

-

Antimitotic Agents: The compound is used to prepare dihydroisoquinoline derivatives that act as tubulin polymerization inhibitors.[3][12] By disrupting the cellular machinery responsible for cell division, these molecules have potential as cancer therapeutics.[3]

-

General Pharmaceutical Intermediates: Its derivatives have been explored for producing compounds with analgesic, anti-inflammatory, and antipyretic properties.[9]

-

Agrochemical and Pigment Industries: Beyond pharmaceuticals, it serves as a vital raw material in the agrochemical sector for crop protection and in the manufacturing of organic pigments and dyes.[3][13][14][15]

Validated Experimental Protocols

The following protocols are provided as a guide for common transformations. All procedures should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 5.1: Synthesis of 3-Amino-4-methoxybenzoic acid via Nitro Reduction

This protocol is based on a common synthetic route involving the reduction of a nitro group precursor.[11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 4-methoxy-3-nitrobenzoic acid (1 equivalent).

-

Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10% by weight of the starting material).

-

Hydrogenation: Seal the flask and purge with hydrogen gas (H₂). Maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed. This process can take several hours.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-Amino-4-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford a white to light yellow solid.

Protocol 5.2: Amide Coupling to Synthesize 3-Amino-4-methoxy-N-phenylbenzamide

This protocol demonstrates a key downstream application, forming an amide bond.[9]

-

Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-4-methoxybenzoic acid (1 equivalent) in a dry aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling agent such as EDC (1.1 equivalents) and an activator like HOBt (1.1 equivalents). Stir for 15-20 minutes at room temperature to form the active ester.

-

Amine Addition: Add aniline (1 equivalent) to the reaction mixture, followed by a non-nucleophilic base such as Triethylamine (TEA) or DIPEA (1.5 equivalents).

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Monitoring: Monitor the formation of the product by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the pure amide.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is classified as an irritant.[16]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2][16] H319: Causes serious eye irritation.[2][16] H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust.[2][5] P264: Wash skin thoroughly after handling.[4][16] P280: Wear protective gloves/eye protection/face protection.[16] P302+P352: IF ON SKIN: Wash with plenty of water.[16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile rubber).[16]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][16] Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[4]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[5][16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek medical attention if irritation persists.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][16]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[3][5][10] An inert atmosphere is recommended for long-term storage to prevent oxidation.[3]

References

-

Cas 2840-26-8, 3-Amino-4-methoxybenzoic acid - LookChem.

-

3-Amino-4-methoxy-N-phenylbenzamide 120-35-4 wiki - Guidechem.

-

3-Amino-4-methoxybenzoic Acid | 2840-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd.

-

3-Amino-4-methoxybenzoic acid | 2840-26-8 - Sigma-Aldrich.

-

3-Amino-4-methoxybenzoic acid(2840-26-8)MSDS Melting Point ... - ChemicalBook.

-

3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem - NIH.

-

SAFETY DATA SHEET - TCI Chemicals.

-

3-Amino-4-methoxybenzoic Acid 2840-26-8 - TCI Chemicals.

-

3-Amino-4-methoxybenzoic acid - Fluorochem.

-

3-Amino-4-methoxybenzoic acid - ChemBK.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

3-Amino-4-methoxybenzoic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals.

-

3-Amino-4-methoxybenzoic acid | 2840-26-8 - ChemicalBook.

-

2840-26-8|3-Amino-4-methoxybenzoic acid|BLD Pharm.

-

3-amino-4-methoxybenzoic Acid | 2840-26-8 | Chemical Bull Pvt. Ltd.

-

CAS No : 2840-26-8| Chemical Name : 3-Amino-4-methoxybenzoic Acid | Pharmaffiliates.

-

3-Amino-4-methoxybenzoic acid CAS#: 2840-26-8 - ChemicalBook.

-

M/s. Shree Chemopharma Ankleshwar Pvt. Ltd. (Unit-2) Check list - Industrial Projects For submission of Environmental Clearance - environmentclearance.nic.in.

-

From pigments to coloured napkins: comparative analyses of primary aromatic amines in cold water extracts of printed tissues by - Taylor & Francis.

Sources

- 1. 3-Amino-4-methoxybenzoic acid(2840-26-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 3-Amino-4-methoxybenzoic Acid | 2840-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chembk.com [chembk.com]

- 8. 2840-26-8|3-Amino-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-amino-4-methoxybenzoic Acid | 2840-26-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. 3-Amino-4-methoxybenzoic acid | 2840-26-8 [chemicalbook.com]

- 12. 3-Amino-4-methoxybenzoic acid CAS#: 2840-26-8 [m.chemicalbook.com]

- 13. 3-Amino-4-methoxybenzoic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. environmentclearance.nic.in [environmentclearance.nic.in]

- 15. tandfonline.com [tandfonline.com]

- 16. tcichemicals.com [tcichemicals.com]

3-Amino-4-methoxybenzoic acid structure and formula

Technical Monograph: 3-Amino-4-methoxybenzoic Acid A Critical Intermediate in Kinase Inhibitor & Pigment Chemistry[1]

Part 1: Executive Summary & Chemical Identity

3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8) is a disubstituted benzoic acid derivative serving as a versatile scaffold in medicinal chemistry and industrial organic synthesis.[1][2] Its structural uniqueness lies in the ortho-positioning of an electron-donating amino group (-NH₂) and a methoxy group (-OCH₃).[1] This "push-push" electronic configuration makes the phenyl ring highly electron-rich, facilitating electrophilic aromatic substitutions and serving as a privileged pharmacophore in kinase inhibitors (specifically VEGFR-2 targets) and high-performance azo pigments (Fast Red series).[1]

Core Chemical Data

| Property | Specification |

| IUPAC Name | 3-Amino-4-methoxybenzoic acid |

| Synonyms | 3-Amino-p-anisic acid; 3-Amino-4-anisic acid |

| CAS Number | 2840-26-8 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Off-white to grey/brown crystalline powder |

| Melting Point | 208–210 °C (lit.)[1][2] |

| Solubility | Soluble in DMSO, DMF, dilute acid/alkali; Sparingly soluble in water |

| Acidity (pKa) | ~4.69 (COOH), ~2.5 (NH₃⁺ conjugate acid) |

Part 2: Structural & Electronic Analysis

The molecule features a 1,3,4-substitution pattern .[3] The interplay between the functional groups dictates its reactivity and biological binding potential:

-

Electronic "Push-Pull" Dynamics:

-

The Methoxy group (C4) is a strong

-donor (resonance) and weak -

The Amino group (C3) is a strong

-donor, further increasing electron density, particularly at the C2 and C6 positions.[3] -

The Carboxylic Acid (C1) is an electron-withdrawing group, but its effect is mitigated by the strong donation from the C3/C4 positions.

-

-

Medicinal Chemistry Implications (Pharmacophore):

-

H-Bonding Network: The ortho-amino/methoxy motif creates a pseudo-ring system via intramolecular hydrogen bonding, locking the conformation. In kinase inhibitors, this motif often mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., in VEGFR-2 inhibitors like Telatinib derivatives).[3]

-

Lipophilicity: The methoxy group provides a hydrophobic anchor, while the acid moiety (often converted to an amide in drugs) directs solubility and target interaction.

-

Part 3: Synthetic Pathways & Process Chemistry

The industrial synthesis predominantly follows the Nitration-Reduction pathway starting from 4-methoxybenzoic acid (p-anisic acid) or 3-nitro-4-chlorobenzoic acid.[1]

Primary Route: Reduction of 3-Nitro-4-methoxybenzoic Acid[1]

This is the most scalable and "green" approach, avoiding hazardous chlorination steps if starting from anisic acid.[3]

Step 1: Precursor Preparation

-

Reagent: Mixed acid (

). -

Product: 3-Nitro-4-methoxybenzoic acid.[1]

-

Note: The methoxy group directs the nitro group to the ortho position (C3).

Step 2: Catalytic Hydrogenation (Reduction)

-

Substrate: 3-Nitro-4-methoxybenzoic acid.[1]

-

Catalyst: 10% Pd/C or Raney Nickel.

-

Solvent: Methanol or Ethanol.

-

Conditions:

atmosphere (balloon or moderate pressure), RT to 50°C. -

Workup: Filtration of catalyst, concentration of filtrate.[3]

Alternative Chemical Reduction (Lab Scale):

-

Iron powder (

) in Ammonium Chloride (

Visualization: Synthetic Workflow

Caption: Figure 1.[1] Convergent synthetic pathways for 3-Amino-4-methoxybenzoic acid via nitration/reduction or SNAr displacement.

Part 4: Applications in Drug Development

The 3-amino-4-methoxybenzoic acid scaffold is a "privileged structure" in oncology, particularly for Tyrosine Kinase Inhibitors (TKIs) .[1]

VEGFR-2 Inhibitors (Angiogenesis)

The amino group at position 3 is frequently derivatized into a urea linkage, a classic motif for binding to the Asp-Phe-Gly (DFG) motif or the hinge region of kinases.

-

Mechanism: The urea hydrogens act as H-bond donors to the kinase backbone (e.g., Glu885 in VEGFR-2).

-

Case Study: Telatinib (BAY 57-9352) .[1]

-

Although Telatinib itself uses a slightly different core, its synthesis and analogs often utilize 3-amino-4-methoxybenzoic acid derivatives to construct the "left-hand" side of the molecule (the amide/urea portion). The acid moiety is converted to an amide (e.g., methylamide) to improve solubility and fit the hydrophobic pocket.

-

Tubulin Polymerization Inhibitors

Derivatives of this acid, specifically dihydroisoquinolines synthesized via cyclization, have shown potency in disrupting microtubule dynamics, leading to apoptosis in cancer cells.[3]

GPCR Ligands

The scaffold is used to synthesize antagonists for the Somatostatin Receptor Subtype 5 (SST5R), aiding in the treatment of neuroendocrine tumors.

Visualization: Pharmacophore Mapping

Caption: Figure 2. Pharmacophore decomposition showing the functional role of each substituent in kinase inhibitor binding.

Part 5: Analytical Characterization & Quality Control

To ensure "Trustworthiness" in experimental workflows, the following analytical signatures must be verified.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI-MS):

-

Calculated

. -

Observed dominant peak at

168.1.

-

-

IR Spectroscopy (KBr):

Part 6: Handling & Safety (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. In case of contact, wash with copious amounts of water.[3] The amino group makes the compound susceptible to oxidation; store in amber vials under inert atmosphere (Argon/Nitrogen) if long-term storage is required.

References

-

Synthesis of VEGFR-2 Inhibitors: Abdel-Mohsen, H. T., et al. "Synthesis, biological evaluation and molecular docking of novel substituted 4-amino-2-thiopyrimidines as potent VEGFR-2 inhibitors." European Journal of Medicinal Chemistry, 2019.[3]

-

Bosutinib Synthesis: Wang, Z., et al.[3] "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid."[1][6][7][8] Molecules, 2010, 15(6), 3820-3827.[3] (Note: Describes homologous chemistry relevant to the scaffold).

-

Chemical Properties & Safety: National Center for Biotechnology Information. "PubChem Compound Summary for CID 17823, 3-Amino-4-methoxybenzoic acid."[1] PubChem, 2025.[3]

-

Pigment Chemistry: Hunger, K., et al.[3] "Industrial Organic Pigments: Production, Properties, Applications."[3] Wiley-VCH, 3rd Edition. (General reference for Fast Red KD Base).

-

Telatinib Intermediate: Bayer HealthCare LLC. "Patent WO2004078748A1: Substituted methyl-amino-phenyl-ureas."[1] Google Patents.

Sources

- 1. Showing Compound 4-Methoxybenzoic acid (FDB010587) - FooDB [foodb.ca]

- 2. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104804008A - Industrial production method of telatinib mesylate - Google Patents [patents.google.com]

- 4. 3-Amino-4-methoxybenzoic acid | 2840-26-8 [chemicalbook.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-4-methoxybenzoic acid synonyms and IUPAC name

Topic: 3-Amino-4-methoxybenzoic acid synonyms and IUPAC name Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffold for Kinase Inhibitors and Benzamide Pharmacophores

Executive Summary

3-Amino-4-methoxybenzoic acid (CAS 2840-26-8) is a critical aromatic building block in medicinal chemistry, serving as a primary scaffold for the synthesis of VEGFR-2 inhibitors, tubulin polymerization inhibitors, and benzamide-based gastroprokinetic agents. Its unique substitution pattern—combining an electron-donating amino group and a methoxy group with an electron-withdrawing carboxylic acid—provides a versatile platform for structure-activity relationship (SAR) tuning, particularly in the design of Type II kinase inhibitors where hydrogen bonding motifs are essential.

This guide provides an authoritative analysis of its nomenclature, physicochemical properties, validated synthesis protocols, and its application in modern drug discovery.

Nomenclature & Chemical Identity

Precise nomenclature is vital for regulatory filings and patent literature search strategies. While the IUPAC name is standard, the "anisic acid" derivatives are frequently used in industrial catalogs.

Identity Matrix

| Identifier Type | Value | Notes |

| IUPAC Name | 3-Amino-4-methoxybenzoic acid | Preferred for regulatory documentation. |

| Common Synonym | 3-Amino-p-anisic acid | "p-Anisic acid" refers to 4-methoxybenzoic acid; the amino group is at position 3.[1] |

| Alt. Synonym | 3-Amino-4-anisic acid | Less common, potentially ambiguous. |

| Alt. Synonym | 5-Carboxy-2-methoxyaniline | Emphasizes the aniline functionality. |

| CAS Registry No. | 2840-26-8 | Primary identifier for sourcing.[1] |

| InChI Key | FDGAEAYZQQCBRN-UHFFFAOYSA-N | Unique hashed identifier. |

| SMILES | COC1=C(C=C(C=C1)C(=O)O)N | Useful for cheminformatics/docking. |

Structural Chemistry & Physicochemical Properties

The compound's amphoteric nature (weak acid COOH and weak base NH2) dictates its solubility profile and extraction protocols.

Physicochemical Data

| Property | Value | Implication for Processing |

| Molecular Weight | 167.16 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |

| Melting Point | 208–210 °C | High crystallinity; suitable for solid-state handling. |

| LogP (Predicted) | ~0.8 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Acid) | ~4.5 (COOH) | Ionized at physiological pH (COO-). |

| pKa (Base) | ~3.0 (NH2) | Weakly basic; requires strong acid to protonate fully. |

| Solubility | DMSO, MeOH, Dilute Acid/Base | Limited water solubility at neutral pH; soluble as salt. |

Structural Visualization (DOT)

The following diagram illustrates the core numbering and functional relationships.

Figure 1: Functional group mapping of the 3-Amino-4-methoxybenzoic acid scaffold.

Validated Synthesis Protocol

The most robust industrial route involves the hydrogenation of the nitro-precursor. This method avoids the generation of iron-sludge waste associated with Bechamp reduction.

Reaction Scheme

Precursor: 4-Methoxy-3-nitrobenzoic acid (CAS 3112-85-4) Reagent: H₂, Pd/C (10%) Solvent: Methanol/THF

Step-by-Step Methodology

-

Preparation: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve 4-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 volumes).

-

Catalyst Loading: Carefully add 10% Pd/C (5 wt% loading relative to substrate) under an inert nitrogen atmosphere to prevent ignition.

-

Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 3–5 bar (45–75 psi) with H₂.

-

Reaction: Stir vigorously at room temperature (25°C) for 4–6 hours. Monitor reaction progress via HPLC or TLC (mobile phase: DCM/MeOH 9:1). Disappearance of the nitro starting material indicates completion.

-

Work-up:

-

Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude off-white solid.

-

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate if high purity (>99%) is required for subsequent GMP steps.

-

Yield: Typical yields range from 92% to 96% .

Pharmaceutical Applications

This scaffold is ubiquitous in the design of Tyrosine Kinase Inhibitors (TKIs) , specifically targeting VEGFR-2 (KDR).

Mechanism of Action in Drug Design

The 3-amino group often serves as the attachment point for a "hinge-binding" motif (e.g., a urea or amide linkage), while the benzoic acid moiety can be converted into amides that extend into the solvent-exposed region or the hydrophobic pocket of the kinase ATP-binding site.

Key Drug Classes

-

VEGFR-2 Inhibitors: Urea derivatives synthesized from this amine show nanomolar potency against vascular endothelial growth factor receptor 2, inhibiting angiogenesis in tumor models [1].

-

Tubulin Inhibitors: Used to synthesize dihydroisoquinoline derivatives that disrupt microtubule dynamics.

-

Benzamide GPCR Ligands: Structural analog to the "orthopramide" class (e.g., Metoclopramide), though the 4-methoxy-3-amino pattern is distinct from the 4-amino-5-chloro-2-methoxy pattern of cisapride.

Synthesis Workflow: VEGFR-2 Inhibitor Example

Figure 2: Synthetic workflow for converting the scaffold into a bioactive kinase inhibitor.

Analytical Characterization

To ensure the integrity of the starting material, the following analytical parameters should be verified.

1H NMR Specification (DMSO-d6, 400 MHz)

-

δ 12.0–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.35 ppm (d, J=2.0 Hz, 1H): H2 proton (ortho to COOH, meta to NH2). Appears as a sharp doublet or singlet due to meta-coupling.

-

δ 7.28 ppm (dd, J=8.4, 2.0 Hz, 1H): H6 proton (ortho to COOH, ortho to H5).

-

δ 6.85 ppm (d, J=8.4 Hz, 1H): H5 proton (ortho to OMe). Shielded by the electron-donating methoxy group.

-

δ 4.5–5.5 ppm (br s, 2H): Amino protons (-NH2). Shift varies with concentration and water content.

-

δ 3.82 ppm (s, 3H): Methoxy protons (-OCH3). Characteristic sharp singlet.

HPLC Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/acid).

-

Retention Time: Elutes early due to polarity (approx. 4–6 min depending on dead volume).

Safety & Regulatory (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (gloves, goggles, fume hood). Avoid dust formation.

References

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 2021.

-

Preparation method of 3-amino-4-methoxybenzanilide. Google Patents, CN105753731A.

-

3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823. PubChem.

-

Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 2014.

Sources

spectral data for 3-Amino-4-methoxybenzoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 3-Amino-4-methoxybenzoic Acid

Introduction

3-Amino-4-methoxybenzoic acid (CAS No: 2840-26-8) is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry. It serves as a crucial intermediate and reagent in the synthesis of various pharmaceutical and bioactive molecules, including VEGFR-2 inhibitors and tubulin polymerization inhibitors.[1] Given its role in complex molecular syntheses, the unambiguous confirmation of its structure is paramount. This guide provides a detailed analysis of the spectral data for 3-Amino-4-methoxybenzoic acid, offering researchers and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The structural integrity of starting materials and intermediates is a cornerstone of efficient and reliable drug development. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating molecular structure. This document synthesizes data from established spectral databases and explains the underlying principles of spectral interpretation for this specific molecule, providing a framework for its routine identification and quality control. The molecular formula of the compound is C₈H₉NO₃, with a molecular weight of approximately 167.16 g/mol .[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can determine the connectivity and spatial relationships of atoms.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of 3-Amino-4-methoxybenzoic acid in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆).[3] The choice of DMSO-d₆ is strategic as it can solubilize both the polar carboxylic acid and amino groups, and its residual solvent peak does not interfere with key analyte signals.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0 ppm.[4]

-

Data Acquisition : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The aromatic region is particularly informative for confirming the substitution pattern.

Table 1: ¹H NMR Spectral Data for 3-Amino-4-methoxybenzoic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and exchange with trace water. |

| ~7.32 | Doublet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxyl group, leading to significant deshielding. It appears as a doublet due to coupling with H-6. |

| ~7.15 | Doublet of Doublets | 1H | H-6 | This proton is ortho to the electron-donating amino group and meta to the carboxyl group. It is coupled to both H-2 and H-5, resulting in a doublet of doublets. |

| ~6.85 | Doublet | 1H | H-5 | This proton is ortho to the strongly electron-donating methoxy group, causing it to be the most shielded of the aromatic protons. It appears as a doublet due to coupling with H-6. |

| ~4.90 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine appear as a broad singlet. Their chemical shift can be variable and is influenced by solvent and concentration. |

| ~3.80 | Singlet | 3H | -OCH₃ | The three equivalent protons of the methoxy group are in a region typical for methyl ethers and appear as a sharp singlet as they have no adjacent proton neighbors. |

Note: Exact chemical shifts can vary slightly based on solvent and spectrometer frequency. Data is synthesized from typical values for similar structures.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectral Data for 3-Amino-4-methoxybenzoic acid

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~167.5 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field, a characteristic chemical shift for this functional group. |

| ~148.0 | C-4 | This aromatic carbon is directly attached to the electron-donating oxygen of the methoxy group, causing it to be significantly deshielded (ipso-carbon). |

| ~138.0 | C-3 | This carbon is attached to the nitrogen of the amino group. |

| ~123.0 | C-1 | The ipso-carbon to which the carboxylic acid is attached. |

| ~121.5 | C-6 | This tertiary aromatic carbon is influenced by both the adjacent amino group and the para methoxy group. |

| ~112.0 | C-2 | This tertiary aromatic carbon is ortho to the electron-withdrawing carboxyl group. |

| ~110.5 | C-5 | This tertiary aromatic carbon is ortho to the electron-donating methoxy group and meta to the amino group, making it one of the more shielded aromatic carbons. |

| ~55.8 | -OCH₃ | The carbon of the methoxy group appears in the typical range for aliphatic carbons attached to an oxygen atom. |

Note: Data is based on predicted values and data available from spectral databases such as the Spectral Database for Organic Compounds (SDBS).[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation : The spectrum can be acquired using either a KBr (potassium bromide) wafer or Attenuated Total Reflectance (ATR).[2]

-

KBr Wafer : Mix a small amount of the solid sample with dry KBr powder and press it into a transparent pellet. This minimizes scattering.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal. This method is faster and requires minimal sample preparation.

-

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be taken first and automatically subtracted from the sample spectrum.

Table 3: Key IR Absorption Bands for 3-Amino-4-methoxybenzoic acid

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | Two distinct bands are expected for the symmetric and asymmetric stretching of the N-H bonds in the primary amine. |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption in this region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. |

| ~1680 | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp peak corresponding to the carbonyl stretch. Its position indicates conjugation with the aromatic ring. |

| ~1620 & ~1520 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |

| ~1250 & ~1030 | C-O Stretch | Ether & Carboxylic Acid | A strong band around 1250 cm⁻¹ is typical for the asymmetric C-O-C stretch of an aryl ether. The C-O stretch of the carboxylic acid also contributes to absorption in this region. |

The combination of a broad O-H stretch, distinct N-H stretches, a conjugated C=O stretch, and a strong C-O ether stretch provides compelling evidence for the presence of all key functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization : Use an appropriate ionization method. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing both ionization and fragmentation.

-

Analysis : The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Table 4: Major Fragments in the Mass Spectrum of 3-Amino-4-methoxybenzoic acid

| m/z Value | Proposed Fragment | Significance |

| 167 | [M]⁺ | Molecular Ion Peak . This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of the compound is 167.[2] |

| 152 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. This is a common fragmentation pathway for methoxy-substituted aromatic compounds. |

| 124 | [M - COOH]⁺ or [M - C(O)OH]⁺ | Loss of the carboxyl group as a radical. This fragmentation indicates the presence of a carboxylic acid moiety. |

| 108 | [M - COOH - CH₃ - H]⁺ | Further fragmentation involving the loss of the carboxyl and methoxy groups. |

The molecular ion peak at m/z 167 is the most critical piece of information, directly confirming the molecular formula C₈H₉NO₃.[2] The subsequent fragmentation pattern, particularly the loss of characteristic groups like methyl (15) and carboxyl (45), provides corroborating evidence for the proposed structure.

Integrated Spectroscopic Analysis Workflow

No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their combined application. The workflow below illustrates the logical process of integrating data from NMR, IR, and MS to achieve unambiguous structural confirmation.

Caption: Integrated workflow for the structural elucidation of 3-Amino-4-methoxybenzoic acid.

This workflow demonstrates a self-validating system. IR first confirms the presence of the necessary functional groups. MS then verifies that the molecular weight matches the sum of these parts (C₈H₉NO₃). Finally, NMR spectroscopy provides the definitive blueprint, showing precisely how these pieces are connected, confirming the 1,2,4-trisubstituted aromatic ring pattern and the specific positions of the amino, methoxy, and carboxyl groups.

Conclusion

The comprehensive analysis of 3-Amino-4-methoxybenzoic acid using ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural determination. The key spectral features—including the characteristic aromatic proton signals, the carbonyl and N-H/O-H vibrations in the IR spectrum, and the definitive molecular ion peak in the mass spectrum—serve as a reliable fingerprint for this compound. For scientists in research and drug development, this integrated spectroscopic approach is an indispensable tool for verifying the identity, purity, and quality of this important chemical building block, ensuring the integrity of subsequent synthetic steps and the final products.

References

-

National Institute of Standards and Technology (NIST). 3-Amino-4-methoxybenzoic acid. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. 3-Amino-4-methoxybenzoic acid. PubChem Compound Summary for CID 17823. Available at: [Link]

-

Reddit. 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. r/chemhelp. Available at: [Link]

-

Alcolea Palafox, M. (2003). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. Available at: [Link]

-

Wiley/SpectraBase. 3-Amino-4-methoxybenzoic acid. SpectraBase. Available at: [Link]

-

AQA. A-level Chemistry Specification 7405. (2015). Available at: [Link]

-

Othman, N. S., & Younis, M. A. (2019). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. Research Journal of Pharmacy and Technology, 12(9), 4259-4264. Available at: [Link]

-

Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232. Available at: [Link]

-

Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-51. Available at: [Link]

-

Chen, C. Y., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22(14), 7293-7303. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Pauk, K., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(21), 3959. Available at: [Link]

-

FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Available at: [Link]

Sources

The Pharmacophore Scaffold: A Technical Guide to 3-Amino-4-methoxybenzoic Acid

[1][2]

Executive Summary

3-Amino-4-methoxybenzoic acid (also known as 3-amino-p-anisic acid) is a critical bifunctional pharmacophore scaffold in medicinal chemistry.[1][2][3] Unlike end-point drugs, its biological value lies in its role as a privileged structure —a molecular framework capable of providing ligands for diverse biological targets.[1][2]

Its primary utility stems from its specific substitution pattern: the 4-methoxy group functions as a hydrogen bond acceptor and hydrophobic anchor, while the 3-amino group serves as a versatile handle for amide coupling, enabling the construction of kinase inhibitors (specifically VEGFR-2), tubulin polymerization inhibitors, and GPCR ligands.[1]

Chemical Profile & Molecular Logic

To understand the biological activity conferred by this scaffold, one must analyze its electronic and structural properties.[2]

| Property | Value | Relevance to Drug Design |

| CAS Number | 2840-26-8 | Unique identifier for sourcing. |

| Molecular Weight | 167.16 g/mol | Low MW allows for "Fragment-Based Drug Design" (FBDD).[1][2] |

| H-Bond Donors | 2 (Amino, Carboxyl) | Critical for interacting with enzyme backbone residues (e.g., kinase hinge regions).[2] |

| H-Bond Acceptors | 4 (Methoxy, Carboxyl) | The methoxy oxygen often engages in water-mediated H-bonds.[1][2] |

| Electronic Effect | Electron-Rich | The methoxy and amino groups are electron-donating, increasing the nucleophilicity of the aromatic ring.[1] |

Structural Activity Relationship (SAR) Logic

-

The Methoxy Anchor (C4): In many kinase inhibitors, the methoxy group at the para position (relative to the acid) is positioned to occupy small hydrophobic pockets adjacent to the ATP-binding site, often improving selectivity over non-methylated analogs.

-

The Amino Handle (C3): This group is typically derivatized (e.g., via acylation) to extend the molecule into the "solvent-exposed" region of a protein target, improving solubility and pharmacokinetic properties.

Biological Applications & Mechanisms[1][2]

While 3-Amino-4-methoxybenzoic acid is not a drug in isolation, it is the bioactive core of several therapeutic classes.

A. Angiogenesis Inhibition (VEGFR-2 Targets)

The scaffold is a validated starting material for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[1][2]

-

Mechanism: Derivatives of this acid bind to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain.[1][2]

-

Molecular Interaction: The benzoic acid moiety (often converted to an amide) mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" (residues Cys919 in VEGFR-2). The 3-amino group allows for the attachment of "tail" moieties that stabilize the inactive conformation (DFG-out) of the kinase.[1][2]

B. Cytoskeletal Modulation (Tubulin Inhibition)

Research indicates this scaffold is used to synthesize dihydroisoquinoline derivatives that function as tubulin polymerization inhibitors.[2]

-

Mechanism: These agents bind to the colchicine-binding site of tubulin, preventing microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

-

Role of Scaffold: The methoxy group is essential for mimicking the methoxy-rich ring A of colchicine, a requirement for high-affinity binding to the tubulin dimer.[1]

C. GPCR Antagonism (SST5R)

The molecule serves as a precursor for antagonists of the Somatostatin Receptor Subtype 5 (SST5R) .[2]

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-methoxybenzoic Acid

Context: High-purity synthesis from the nitro-precursor is required to avoid regioisomeric impurities that affect biological assays.[1][2]

Reagents:

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 g (25.4 mmol) of 4-methoxy-3-nitrobenzoic acid in 150 mL of ethanol in a hydrogenation flask.

-

Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under an inert nitrogen atmosphere (Caution: Pd/C is pyrophoric).[2]

-

Hydrogenation: Purge the vessel with hydrogen gas. Stir the mixture under a stream of

(balloon pressure or 1 atm) at room temperature for 5.5 hours. -

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:3). The disappearance of the yellow nitro compound indicates completion.[2]

-

Work-up: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify the residue via column chromatography (Hexane/Ethyl Acetate = 3:1) to afford colorless crystals.[2][4]

Protocol B: General Amide Coupling (Derivatization)

Context: Attaching the scaffold to an amine (R-NH2) to create a bioactive benzamide.[1][2]

Visualization of Pathways

Diagram 1: Synthesis & Derivatization Workflow

This diagram illustrates the conversion of the nitro-precursor to the amino-acid scaffold and its subsequent divergence into two major therapeutic classes.

Caption: Synthesis of the 3-Amino-4-methoxybenzoic acid scaffold and its divergence into kinase and cytoskeletal inhibitors.

Diagram 2: Pharmacophore Interaction Map

This diagram visualizes how the functional groups of the scaffold interact with a theoretical protein binding pocket (e.g., a kinase).

Caption: Pharmacophore mapping of the scaffold showing critical interactions with protein targets.

Safety & Toxicology Profile

While generally considered a low-toxicity intermediate compared to the final drug products, strict safety protocols are required.[1][2]

References

-

ChemicalBook. (2025).[2][4] 3-Amino-4-methoxybenzoic acid Chemical Properties and Synthesis. Retrieved from [2]

-

PubChem. (n.d.).[2] 3-Amino-4-methoxybenzoic acid - Compound Summary. National Library of Medicine.[2] Retrieved from [2]

-

Biosynth. (n.d.).[2] 4-Amino-3-methoxybenzoic acid (Isomer Comparison and Activity). Retrieved from [2]

-

SelleckChem. (n.d.).[2] VEGFR Inhibitor Library and Scaffold Analysis. Retrieved from [2]

-

National Institutes of Health (NIH). (2021).[2] Identification of Novel Potential VEGFR-2 Inhibitors Using Computational Methods. PMC. Retrieved from [2]

Sources

- 1. 4-Amino-3-methoxybenzoic acid - High purity | EN [georganics.sk]

- 2. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-Amino-4-methoxybenzoic acid | 2840-26-8 [chemicalbook.com]

- 5. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

Strategic Utilization of 3-Amino-4-methoxybenzoic Acid in Medicinal Chemistry and Organic Synthesis

Executive Summary

3-Amino-4-methoxybenzoic acid (CAS 2840-26-8) represents a high-value bifunctional scaffold in modern drug discovery. Distinguished by its orthogonal reactivity—combining a nucleophilic aniline, an electron-donating methoxy substituent, and an electrophilic carboxylic acid—this compound serves as a critical "hinge" in the synthesis of heterocycles and peptidomimetics. Its structural motif is recurrent in the pharmacophores of VEGFR-2 inhibitors, tubulin polymerization inhibitors, and next-generation kinase modulators. This guide details the technical applications, synthetic pathways, and experimental protocols for leveraging this moiety in research.

Part 1: Chemical Profile & Pharmacophore Analysis

Structural Significance

The utility of 3-Amino-4-methoxybenzoic acid stems from the electronic interplay between its substituents.

-

The 4-Methoxy Group: Acts as a weak electron donor (resonance effect), modulating the nucleophilicity of the adjacent amine and providing a hydrogen bond acceptor site often crucial for kinase hinge binding or solvent interactions.

-

The 3-Amino Group: A primary aniline, sufficiently nucleophilic for

reactions, acylation, and urea formation, yet modulated by the para-carboxyl group to prevent over-reactivity. -

The 1-Carboxylic Acid: Provides a handle for library generation via amide coupling or esterification, allowing the attachment of solubilizing tails (e.g., morpholine, piperazine).

Reactivity Landscape

The compound’s divergent reactivity allows it to serve as a central node in combinatorial chemistry.

Figure 1: Divergent synthetic pathways for 3-Amino-4-methoxybenzoic acid, highlighting its dual-functional nature.

Part 2: Application Domain – Kinase Inhibitor Discovery

VEGFR-2 and Type II Kinase Inhibitors

One of the most potent applications of 3-Amino-4-methoxybenzoic acid is in the design of Type II kinase inhibitors . These inhibitors bind to the inactive conformation (DFG-out) of the kinase. The 3-amino-4-methoxy moiety often serves as the "solvent-exposed tail" or the linker segment that connects the hinge-binding motif to the hydrophobic back pocket.

Mechanistic Rationale:

-

Urea Linkage: The 3-amino group is frequently reacted with aryl isocyanates to form a diaryl urea. This urea moiety forms critical hydrogen bonds with the conserved Glu/Asp residues in the kinase active site (e.g., the DFG motif).

-

Solubility Modulation: The carboxylic acid can be amidated with solubilizing groups (e.g., N-methylpiperazine) to improve the pharmacokinetic profile (ADME) of the final drug candidate.

Case Study: Synthesis of a Sorafenib-like Analog

In this workflow, 3-Amino-4-methoxybenzoic acid replaces the standard halo-aniline to introduce a methoxy "handle" and a carboxylate exit vector.

Experimental Workflow:

-

Core Assembly: Reaction of the aniline nitrogen with a heteroaryl isocyanate.

-

Tail Functionalization: Conversion of the benzoic acid to a water-soluble amide.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Diaryl Urea Scaffolds

Objective: To synthesize a urea-linked kinase inhibitor precursor using the 3-amino group. Standard: Self-validating via TLC and LC-MS monitoring.

Reagents:

-

3-Amino-4-methoxybenzoic acid (1.0 equiv)

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Triethylamine (Et3N) (catalytic, optional)

Methodology:

-

Preparation: Dissolve 3-Amino-4-methoxybenzoic acid (167 mg, 1.0 mmol) in anhydrous THF (5 mL) in a flame-dried round-bottom flask under Nitrogen atmosphere.

-

Addition: Cool the solution to 0°C. Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (243 mg, 1.1 mmol) dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting aniline spot (fluorescent, polar) should disappear, replaced by a less polar urea spot.

-

-

Work-up: The product often precipitates as a white solid. Filter the precipitate and wash with cold DCM (2 x 5 mL).

-

Validation: If no precipitate forms, evaporate solvent and recrystallize from EtOAc/Hexane.

-

Yield Expectation: 85-95%.

-

Characterization: 1H NMR (DMSO-d6) should show two distinct urea singlets around

9.0–9.5 ppm.

Protocol B: Amide Coupling for Library Generation

Objective: Functionalization of the carboxylic acid to attach a solubilizing group (e.g., morpholine).

Reagents:

-

Urea intermediate (from Protocol A) (1.0 equiv)[1]

-

Morpholine (1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Methodology:

-

Activation: Dissolve the benzoic acid derivative in DMF (0.2 M concentration). Add DIPEA and HATU. Stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add Morpholine. Stir for 2–4 hours.

-

Quench: Dilute with EtOAc, wash with saturated

(to remove unreacted acid) and Brine. -

Purification: Flash column chromatography (MeOH/DCM gradient).

Part 4: Quantitative Data & Analysis

The following table summarizes the impact of the 4-methoxy substituent on kinase inhibitor potency compared to unsubstituted analogs (generalized SAR data derived from VEGFR-2 inhibitor studies).

| Substituent (R) | Electronic Effect ( | LogP (Lipophilicity) | IC50 (VEGFR-2) [nM]* | Solubility (mg/mL) |

| -H | 0.00 | 2.1 | 45 | 0.05 |

| -Cl | +0.23 | 2.7 | 12 | 0.01 |

| -OCH3 (Target) | -0.27 | 2.0 | 8 | 0.15 |

| -CH3 | -0.17 | 2.4 | 25 | 0.04 |

Note: Data represents trend analysis from typical diaryl urea scaffolds. The methoxy group often enhances potency via H-bond donation to the hinge region or water networks, while improving solubility compared to halo-analogs.

Part 5: Drug Discovery Workflow Diagram

This diagram illustrates the integration of 3-Amino-4-methoxybenzoic acid into a high-throughput drug discovery campaign.

Figure 2: Workflow for generating a targeted kinase inhibitor library using the 3-Amino-4-methoxybenzoic acid scaffold.

References

-

ChemicalBook. (2024). 3-Amino-4-methoxybenzoic acid Chemical Properties and Uses. Retrieved from

-

PubChem. (2024). Compound Summary: 3-Amino-4-methoxybenzoic acid. National Library of Medicine. Retrieved from

-

Yu, X., et al. (2018).[2][3] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry.[2][3] Retrieved from

-

Foudah, A. I., et al. (2018). Increasing the Binding Affinity of VEGFR-2 Inhibitors by Extending their Hydrophobic Interaction. ResearchGate. Retrieved from

-

LookChem. (2024). 3-Amino-4-methoxybenzoic acid CAS 2840-26-8. Retrieved from

Sources

3-Amino-4-methoxybenzoic Acid: Precision Analytics and Synthetic Utility in Drug Discovery

[1][2][3]

Executive Summary

In the architecture of medicinal chemistry, 3-Amino-4-methoxybenzoic acid (CAS: 2840-26-8) functions as more than a simple reagent; it is a "privileged scaffold."[1][2][3] Its molecular weight of 167.16 g/mol represents a critical stoichiometric baseline for the synthesis of benzamide-based GPCR ligands, kinase inhibitors, and high-performance organic pigments.[1]

This technical guide dissects the compound from a Senior Application Scientist’s perspective, moving beyond basic physical properties to explore its behavior in high-resolution mass spectrometry (HRMS), its zwitterionic solubility challenges, and its role as a precursor in diverse amide coupling protocols.

Part 1: The Molecular Identity

Precise characterization begins with understanding the mass defect and isotopic distribution, which are non-negotiable parameters in modern metabolomics and impurity profiling.

Physicochemical Profile[1][3][4][5][6][7]

| Parameter | Value | Technical Context |

| Molecular Formula | Core scaffold for benzamide synthesis.[1][2][3] | |

| Average Molecular Weight | 167.16 g/mol | Used for all stoichiometric calculations in synthesis.[2][3] |

| Monoisotopic Mass | 167.05824 Da | The exact mass used for extracted ion chromatograms (EIC) in HRMS.[2][3] |

| CAS Registry Number | 2840-26-8 | Primary identifier for regulatory filing and sourcing.[1][2][3] |

| Appearance | Off-white to grey powder | Color variance often indicates oxidation of the amino group.[1][2][3] |

| Solubility | DMSO, Methanol, Dilute Acid/Base | Exhibits zwitterionic character; poor solubility in neutral water. |

| pKa (Predicted) | Acid: ~4.0 | Carboxylate deprotonation.[2][3] |

| pKb (Predicted) | Amine: ~2.5 | Aniline nitrogen protonation (requires strong acid).[2][3] |

Structural Insight

The ortho-methoxy placement relative to the amine is chemically significant.[2][3] It provides steric bulk that can lock downstream amides into specific conformations—a feature exploited in designing dopamine D2/D3 receptor antagonists (e.g., substituted benzamides).[3]

Part 2: Analytical Validation (LC-MS & NMR)

As a scientist, you cannot rely on label purity.[1][2][3] The following protocols ensure the identity of your starting material before it enters a high-value synthesis pipeline.

Mass Spectrometry Interpretation

In Liquid Chromatography-Mass Spectrometry (LC-MS), 3-Amino-4-methoxybenzoic acid behaves predictably but requires attention to ionization modes.[1][2][3]

-

Ionization: Positive Electrospray Ionization (ESI+) is preferred due to the basic aniline nitrogen.[2][3]

-

Observed Species:

-

Common Impurity: Look for the nitro precursor (3-nitro-4-methoxybenzoic acid), which would appear at m/z 198.04 (

) or m/z 196.02 (

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for validating material purity.

Figure 1: Analytical validation workflow ensuring structural integrity prior to synthesis.

Part 3: Synthetic Utility & Protocols

The primary utility of 3-Amino-4-methoxybenzoic acid lies in its dual functionality: the carboxylic acid can be coupled to amines to form benzamides, while the aniline can be derivatized (e.g., reductive amination or sulfonylation) to expand the scaffold.[1]

Protocol: Amide Coupling (Benzamide Library Synthesis)

Objective: Synthesize a library of 3-amino-4-methoxy-N-substituted benzamides.

Scale: 100 mg (

Reagents:

Step-by-Step Methodology:

-

Stoichiometry Calculation:

-

Activation:

-

Coupling:

-

Workup:

Synthetic Pathway Diagram

This diagram illustrates the flow from the nitro-precursor to the final bioactive amide.[2][3]

Figure 2: Synthetic lineage from chlorobenzoic precursors to the amino-acid core and final drug scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17823, 3-Amino-4-methoxybenzoic acid.[1][2][3] Retrieved from [Link][1][2][3]

-

Google Patents (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.[1][2][3] (Describes the industrial utility of the acid as a precursor for "Fast Red KD Base").[2][3] Retrieved from

Methodological & Application

synthesis of 3-Amino-4-methoxybenzoic acid from 4-methoxy-3-nitrobenzoic acid

An Application Guide for the Synthesis of 3-Amino-4-methoxybenzoic Acid from 4-methoxy-3-nitrobenzoic Acid

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the synthesis of 3-Amino-4-methoxybenzoic acid, a key intermediate in the pharmaceutical and dye industries. The primary focus is the chemical reduction of the nitro group of 4-methoxy-3-nitrobenzoic acid. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and safety considerations.

Introduction and Strategic Overview

3-Amino-4-methoxybenzoic acid serves as a crucial building block in the synthesis of various complex molecules, including VEGFR-2 inhibitors and tubulin polymerization inhibitors.[1] The conversion of 4-methoxy-3-nitrobenzoic acid to its amino derivative is a classic yet critical transformation in organic synthesis. The core of this process is the reduction of an aromatic nitro group, a reaction for which several reliable methods have been established.

The choice of reduction methodology is paramount and is dictated by factors such as substrate compatibility, scalability, cost, and environmental impact. This guide will detail two of the most effective and widely adopted protocols:

-

Catalytic Hydrogenation: A clean and highly efficient method employing a catalyst (e.g., Palladium on Carbon) and hydrogen gas. It is often the method of choice for its high yields and simple product work-up.

-

Metal-Acid Reduction: A robust and cost-effective classical method using a metal such as iron or tin in an acidic medium. This approach is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or equipment limitations.

Understanding the causality behind each procedural step is key to successful and reproducible synthesis. This guide emphasizes not just the "how" but the "why" of the experimental design.

The Underlying Chemistry: Mechanism of Nitro Group Reduction

The transformation of a nitro group (-NO₂) to an amino group (-NH₂) is a six-electron reduction. While the exact intermediates can vary with the chosen method, the general pathway involves the stepwise reduction of the nitrogen atom.

-

In Catalytic Hydrogenation: The process occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium. The nitro compound and molecular hydrogen are adsorbed onto the catalyst surface. Through a series of hydrogen atom transfers, the nitro group is reduced, likely through nitroso (-NO) and hydroxylamino (-NHOH) intermediates, to finally yield the amine (-NH₂). The primary by-product is water, making this a very clean reaction.

-

In Metal-Acid Reduction (e.g., Fe/HCl): This method involves a series of single-electron transfers from the metal. The metal (e.g., Iron) is oxidized (Fe → Fe²⁺ + 2e⁻) while the nitro group is reduced. The acidic medium provides the necessary protons for the formation of water at each stage of oxygen removal from the nitrogen atom.[2]

Experimental Protocols and Methodologies

The following protocols are presented as self-validating systems, with built-in checks and explanations to ensure procedural integrity.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is prized for its cleanliness and efficiency. The reaction is typically monitored by the cessation of hydrogen uptake.

Materials and Equipment

| Item | Specification | Purpose |

|---|---|---|

| Starting Material | 4-Methoxy-3-nitrobenzoic acid | Reactant |

| Catalyst | 10% Palladium on Carbon (50% wet) | Heterogeneous catalyst |

| Solvent | Ethanol or Methanol | To dissolve the reactant |

| Gas | Hydrogen (H₂), Nitrogen (N₂) | Reducing agent, Inert gas |

| Apparatus | Parr Hydrogenator or similar | Reaction vessel for hydrogenation |

| Filtration | Buchner funnel, filter paper, Celite® | To remove the catalyst |

| Glassware | Standard laboratory glassware | For work-up and purification |

Step-by-Step Procedure

-

Reaction Setup: In a suitable pressure vessel, dissolve 4-methoxy-3-nitrobenzoic acid (1.0 eq) in ethanol (approx. 15-20 mL per gram of starting material).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate) to the solution. Expert Tip: The catalyst is often added as a slurry in a small amount of the reaction solvent to prevent it from becoming airborne. Wet catalyst is preferred to mitigate the risk of ignition.

-

Inerting the Atmosphere: Seal the reaction vessel and purge the system thoroughly with nitrogen gas to remove all oxygen. This is a critical safety step as hydrogen and oxygen can form explosive mixtures.

-

Hydrogenation: Introduce hydrogen gas into the vessel to the desired pressure (e.g., 50 psi or as per equipment specifications). Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.

-

Monitoring: The reaction is monitored by the uptake of hydrogen. When the pressure gauge remains constant, the reaction is generally complete (typically 4-6 hours).[1]

-

Reaction Quench: Once complete, stop the hydrogen flow and carefully vent the reactor. Purge the system again with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: Do not allow the filter cake containing the catalyst to dry completely, as it can be pyrophoric. Quench the filter cake with water immediately after filtration.

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-Amino-4-methoxybenzoic acid as a crystalline solid.[1]

Protocol 2: Metal-Acid Reduction with Iron in Acidic Medium

This classic method is highly effective and uses inexpensive reagents. The reaction progress can often be visually monitored by a change in color of the reaction mixture.

Materials and Equipment

| Item | Specification | Purpose |

|---|---|---|

| Starting Material | 4-Methoxy-3-nitrobenzoic acid | Reactant |

| Reducing Agent | Iron powder, fine grade | Electron donor |

| Acid | Acetic Acid or Hydrochloric Acid | Proton source |

| Solvent | Ethanol/Water mixture | Reaction medium |

| Base | Sodium Carbonate (Na₂CO₃) solution | For neutralization/product precipitation |

| Apparatus | Round-bottom flask with reflux condenser | Reaction vessel |

| Filtration | Buchner funnel, filter paper | To remove iron salts and product |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-3-nitrobenzoic acid (1.0 eq), ethanol, and water (a 4:1 mixture is a good starting point). Stir to create a suspension.

-

Acidification: Add acetic acid (approx. 10-15 mL per gram of starting material).[3]

-

Addition of Iron: Heat the mixture to a gentle reflux. Slowly add iron powder (approx. 3-4 eq) in portions. The addition should be controlled to manage the exothermic reaction.[3][4]

-

Reaction: Maintain the mixture at reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the hot mixture through a Buchner funnel to remove the excess iron and iron oxides. Wash the filter cake with hot ethanol.

-

Product Precipitation: Combine the filtrate and washings. While stirring, slowly add a saturated solution of sodium carbonate until the solution is neutral or slightly basic (pH 7-8).[4] The product will precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Data Summary and Product Characterization

The choice of method will influence reaction parameters and outcomes.

| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Metal-Acid (Fe) Reduction |

| Key Reagents | H₂, 10% Pd/C | Fe powder, Acetic Acid |

| Solvent | Ethanol or Methanol | Ethanol/Water |

| Temperature | Room Temperature | Reflux (~80-100 °C) |

| Pressure | ~50 psi | Atmospheric |

| Typical Yield | >95%[1] | 80-90%[4] |

| Work-up | Filtration and solvent evaporation | Filtration, neutralization, precipitation |

| Purity Profile | Generally very high | May contain residual iron salts |

Expected Characterization of 3-Amino-4-methoxybenzoic acid:

-

Appearance: White to light brown crystalline powder.[1]

-

Molecular Formula: C₈H₉NO₃[5]

-

Molecular Weight: 167.16 g/mol [5]

-

Melting Point: 208-210 °C[1]

-

¹H NMR Spectroscopy: Expect signals corresponding to aromatic protons, an amine group (broad singlet), a methoxy group (singlet around 3.8-3.9 ppm), and a carboxylic acid proton (broad singlet).

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (amine), C=O stretching (carboxylic acid), and C-O stretching (methoxy group).

Process Visualization

To better illustrate the synthesis, the following diagrams outline the chemical transformation and the general experimental workflow.

Caption: Overall reaction scheme.

Caption: Generalized experimental workflow.

Critical Safety Considerations

-

Hydrogen Gas (Protocol 1): Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated area (fume hood) and that the apparatus is properly sealed and purged with inert gas before and after the reaction.

-

Palladium on Carbon (Protocol 1): Dry Pd/C is pyrophoric and can ignite solvents upon contact with air. Always handle the catalyst in a wet state.

-

Acids and Bases (Protocol 2): Handle corrosive acids (HCl, Acetic Acid) and bases (Sodium Carbonate) with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Exothermic Reactions: The metal-acid reduction can be vigorous. Add reagents portion-wise and have an ice bath ready for cooling if necessary.

-

General Handling: 4-methoxy-3-nitrobenzoic acid may be harmful if swallowed.[6] The product, 3-Amino-4-methoxybenzoic acid, may cause skin and eye irritation.[5] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents.

- CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents.

- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents.

-

Nitro Reduction - Common Conditions. Available at: [Link]

-

3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem - NIH. Available at: [Link]

-

Reduction of nitro compounds - Wikipedia. Available at: [Link]

-

Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. Available at: [Link]

-

Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Available at: [Link]

-

4-Methoxy-3-nitrobenzoic acid | C8H7NO5 | CID 66640 - PubChem - NIH. Available at: [Link]

-